molecular formula C6H9ClO2 B15409757 (1S,2R)-3-Chlorocyclohex-3-ene-1,2-diol CAS No. 828295-37-0

(1S,2R)-3-Chlorocyclohex-3-ene-1,2-diol

Cat. No.: B15409757
CAS No.: 828295-37-0
M. Wt: 148.59 g/mol
InChI Key: POQMPIZDNRDMKF-WDSKDSINSA-N
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Description

(1S,2R)-3-Chlorocyclohex-3-ene-1,2-diol (C6H9ClO2) is a chiral cyclohexene derivative of significant interest in synthetic and medicinal chemistry. It serves as a versatile synthon for the construction of more complex molecules due to its functional groups, which include a chlorine substituent and two stereodefined alcohol groups . Research on structurally similar chlorinated cyclohexene diols has demonstrated their importance as key intermediates in developing potential therapeutic agents. For instance, studies have shown that functional groups on analogous cyclohexene diol cores are crucial for high antiparkinsonian activity . Furthermore, related chiral diols are known to be valuable precursors in the synthesis of biologically active molecules, such as glycosidase inhibitors like mannojirimycin, and other complex natural products . The specific stereochemistry of the (1S,2R) enantiomer makes it particularly useful for stereoselective synthesis, where it can be employed in reactions such as nucleophilic substitutions, oxidations, and cycloadditions like the Diels-Alder reaction to access enantiomerically pure compounds . This compound is intended for research purposes as a building block in drug discovery, method development, and organic synthesis. It is strictly for laboratory use. This compound is not for diagnostic, therapeutic, or human and veterinary use.

Properties

CAS No.

828295-37-0

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

(1S,2R)-3-chlorocyclohex-3-ene-1,2-diol

InChI

InChI=1S/C6H9ClO2/c7-4-2-1-3-5(8)6(4)9/h2,5-6,8-9H,1,3H2/t5-,6-/m0/s1

InChI Key

POQMPIZDNRDMKF-WDSKDSINSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C(=C1)Cl)O)O

Canonical SMILES

C1CC(C(C(=C1)Cl)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Differences

a) (1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol
  • Structure : Contains a conjugated diene system (3,5-diene) and chlorine at position 3.
  • Stereochemistry : 1S,2S configuration versus 1S,2R in the target compound.
  • Applications : Used in ascorbate (vitamin C) synthesis due to its electron-rich diene system, which facilitates oxidation reactions .
  • Key Difference: The conjugated diene enhances reactivity in cycloaddition or oxidation processes compared to the mono-ene system in (1S,2R)-3-chlorocyclohex-3-ene-1,2-diol.
b) (1R,2S)-3-Cyclooctene-1,2-diol (CAS 170211-27-5)
  • Structure : Eight-membered cycloöctene ring with 1R,2S stereochemistry.
  • The SMILES string (C1CCC(C(C=CC1)O)O) indicates a less strained conformation compared to the six-membered analog .
  • Applications : Likely used in macrocyclic synthesis or as a ligand in catalysis due to its conformational flexibility.
c) (3R,4S,5R)-5-Amino-3,4-dihydroxycyclohex-1-enecarboxylic Acid
  • Structure: Cyclohexene ring with amino and carboxylic acid substituents.
  • Applications: Critical intermediate in oseltamivir (Tamiflu®) synthesis. The amino and carboxylic acid groups enable nucleophilic reactions and salt formation, distinguishing it from the chlorine-substituted target compound .
d) (1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
  • Structure : Cyclopentene core fused with an imidazo-pyridine group and hydroxymethyl substituent.
  • Molecular Weight : 281.69 g/mol (vs. ~164.6 g/mol for the target compound).

Comparative Data Table

Compound Name Molecular Formula Ring Size Substituents Key Applications Reference
This compound C₆H₉ClO₂ 6 Cl at C3, diol at C1/C2 (1S,2R) Asymmetric synthesis intermediate Inferred
(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol C₆H₇ClO₂ 6 Cl at C3, conjugated diene Ascorbate synthesis
(1R,2S)-3-Cyclooctene-1,2-diol C₈H₁₄O₂ 8 Diol at C1/C2 (1R,2S) Macrocyclic chemistry
(3R,4S,5R)-5-Amino-3,4-dihydroxycyclohex-1-enecarboxylic Acid C₇H₁₁NO₄ 6 Amino, carboxylic acid groups Oseltamivir synthesis
Imidazo-pyridine-substituted cyclopentene diol C₁₂H₁₂ClN₃O₃ 5 Imidazo-pyridine, hydroxymethyl Antiviral research

Chemical Reactivity and Functional Group Analysis

  • Chlorine Substituent: In this compound, the chlorine atom increases electrophilicity at C3, enabling nucleophilic substitution reactions. This contrasts with amino- or carboxylic acid-substituted analogs, where functional groups drive acid-base reactivity .

Q & A

Q. Basic

  • Drug Intermediates : Serves as a precursor for haloconduritols, which are explored as glycosidase inhibitors for diabetes and viral therapies .
  • Enzyme Substrates : Used to study the substrate specificity of dehydrogenases (e.g., E. coli GldA) in chiral recognition assays .

What strategies optimize enantiomeric excess (ee) in catalytic asymmetric synthesis?

Q. Advanced

  • Chiral Ligands : Use (R)-BINAP or Salen ligands with transition metals (e.g., Mn) to achieve >90% ee via π-π interactions with the cyclohexene ring .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired stereoisomers selectively .
Strategy Mechanism Typical ee
Chiral Ligand CatalysisMetal-ligand coordination stabilizes TS85–95%
Enzymatic Kinetic ResolutionSelective hydrolysis of minor enantiomer90–98%

How can researchers address contradictions in reported biological activities of derivatives?

Advanced
Variability in biological data (e.g., IC50_{50} values) may stem from:

  • Impurity Profiles : Trace epoxides or epimerized diols can skew results. Validate purity via 1H^1H-NMR integration and LC-MS .
  • Assay Conditions : Adjust buffer ionic strength (e.g., 50 mM PBS vs. Tris-HCl) to stabilize protein-diol interactions .
  • Structural Analogs : Compare activity of (1S,2R)-3-chloro vs. (1S,2R)-3-bromo derivatives to isolate electronic effects .

What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

  • DFT Calculations : Map electrostatic potential surfaces (EPS) to identify electron-deficient carbons prone to nucleophilic attack (e.g., C3 adjacent to Cl) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on transition-state stabilization during SN2 reactions .

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